3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
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Overview
Description
3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a complex organic compound with the molecular formula C13H10FNO3S2. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetic acid to yield the thiazolidine ring. Finally, the propionic acid moiety is introduced through a substitution reaction .
Chemical Reactions Analysis
3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid include other thiazolidine derivatives such as:
- 3-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
- 3-[5-(2-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the fluorine atom in this compound enhances its lipophilicity and may improve its biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-4-2-1-3-8(9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUUIZMSBNQPA-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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